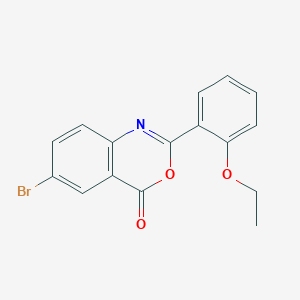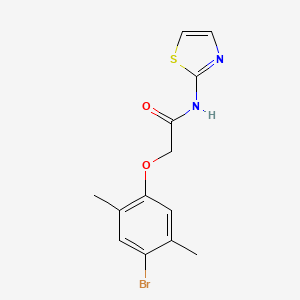
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a benzoxazinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-bromo-4-nitrobenzoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 2-ethoxyaniline with 2-bromo-4-nitrobenzoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate compound undergoes cyclization to form the benzoxazinone core structure. This step is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the ethoxy group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol)
Oxidation: Potassium permanganate, solvents (water, acetone)
Major Products Formed
Substitution: Derivatives with different substituents at the 6th position
Reduction: Amino derivatives
Oxidation: Carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-14-6-4-3-5-11(14)15-18-13-8-7-10(17)9-12(13)16(19)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDNIOQKENOXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide](/img/structure/B3602955.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3602962.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-cyanophenyl)acetamide](/img/structure/B3602967.png)

![2-(4-chlorophenyl)-N-({[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B3602999.png)
![Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3603000.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B3603004.png)

![{3-[(4-biphenylylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B3603019.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-furamide](/img/structure/B3603027.png)
![2-fluoro-N-{2-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3603042.png)
![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3603048.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B3603052.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3603066.png)
